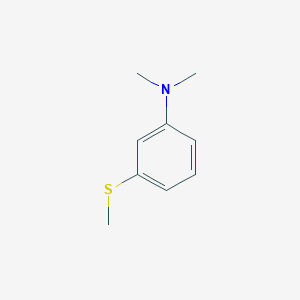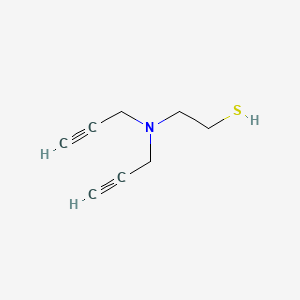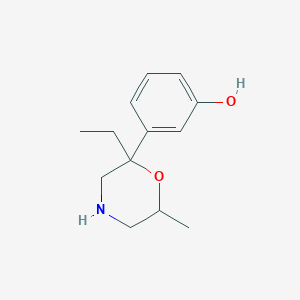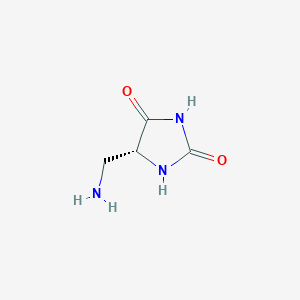![molecular formula C28H44O4 B13803615 (1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,2S,4S,5’S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5’,7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one This compound is also referred to as Rockogenin . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,5’S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5’,7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,4S,5’S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5’,7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
(1R,2S,4S,5’S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5’,7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one: has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (1R,2S,4S,5’S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5’,7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,4S,5’S,6R,7S,8R,9S,12R,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-ol
- 2-[acetyl-[(1R,2S,4S,5’R,6R,7S,8R,9S,12S,13S,16R,18S)-5’,7,9,13-tetramethyl-10-oxo-16-spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]eicosane-6,2’-oxane]yl]amino]-N
Uniqueness
The uniqueness of (1R,2S,4S,5’S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5’,7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-10-one lies in its specific structural features, such as the spirocyclic arrangement and the presence of multiple methyl groups. These structural characteristics contribute to its unique chemical and biological properties, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C28H44O4 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C28H44O4/c1-16-8-11-28(31-15-16)17(2)24-26(4,32-28)14-22-20-7-6-18-12-19(29)9-10-25(18,3)21(20)13-23(30)27(22,24)5/h16-22,24,29H,6-15H2,1-5H3/t16-,17-,18-,19-,20+,21-,22-,24-,25-,26-,27+,28+/m0/s1 |
Clave InChI |
PSLDGUSFVAQHTC-NKLIXHLWSA-N |
SMILES isomérico |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@](O2)(C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)(CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
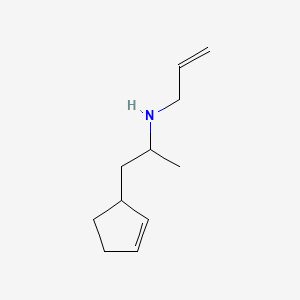
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-](/img/structure/B13803564.png)
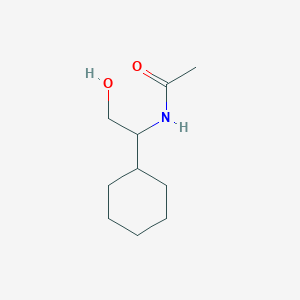
![4-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]morpholine](/img/structure/B13803583.png)
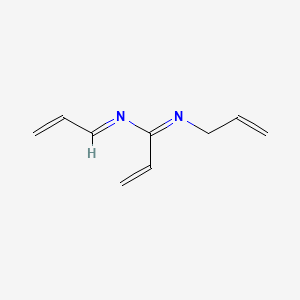
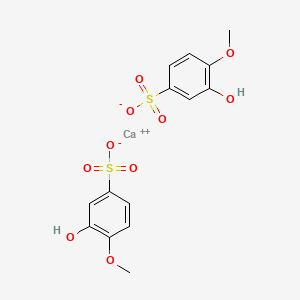
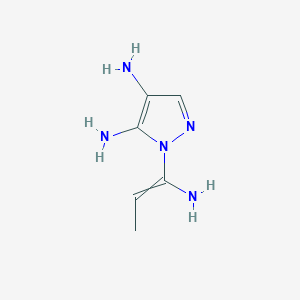
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
